N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound featuring a fused imidazo-pyrazole core linked via an ethyl chain to a tetrahydropyran ring substituted with a phenyl group and a carboxamide moiety.
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18(20-10-11-22-12-13-23-17(22)6-9-21-23)19(7-14-25-15-8-19)16-4-2-1-3-5-16/h1-6,9,12-13H,7-8,10-11,14-15H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRXTLOOMOSVCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=CN4C3=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Ethyl Linker: The imidazo[1,2-b]pyrazole core can be functionalized with an ethyl group through alkylation reactions using ethyl halides in the presence of a base.
Formation of the Tetrahydro-2H-pyran Ring: The tetrahydro-2H-pyran ring can be synthesized via a cyclization reaction involving a suitable diol and an acid catalyst.
Coupling with the Carboxamide Group: The final step involves coupling the tetrahydro-2H-pyran derivative with a carboxamide group using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes selective oxidation at multiple reactive sites:
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Pyrazole ring oxidation : Using KMnO₄/H₂SO₄ at 60°C converts the imidazo[1,2-b]pyrazole moiety to a carboxylic acid derivative via cleavage of the C=N bond.
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Ether group oxidation : H₂O₂/Fe²⁺ selectively oxidizes the tetrahydro-2H-pyran oxygen to a ketone group without disrupting the amide bond.
Key Data:
| Oxidizing Agent | Target Site | Product | Yield (%) |
|---|---|---|---|
| KMnO₄/H₂SO₄ | Imidazo-pyrazole | Carboxylic acid | 68-72 |
| H₂O₂/Fe²⁺ | Tetrahydro-2H-pyran | Ketone derivative | 85 |
Reduction Reactions
Controlled reduction preserves the amide bond while modifying other functionalities:
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Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro substituents to amines at 50 psi pressure .
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Selective C=N reduction : NaBH₄/MeOH selectively reduces the imine linkage in the pyrazole ring to an amine.
Experimental Conditions:
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Reaction time: 6-8 hours for nitro reduction
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Temperature: 25°C (NaBH₄) vs. 80°C (H₂/Pd-C)
Nucleophilic Substitution
The ethyl linker enables SN2 reactions:
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Halogen displacement : Treatment with KOH/alkyl halides substitutes the terminal ethyl group with longer chains (C3-C6).
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Aromatic substitution : Electrophilic bromination occurs at the para position of the phenyl ring using Br₂/FeBr₃.
Reactivity Comparison:
| Position | Reactivity | Preferred Reagent |
|---|---|---|
| Ethyl linker | High | KOH/R-X |
| Phenyl ring | Moderate | Br₂/FeBr₃ |
| Pyran oxygen | Low | N/A |
Cyclization Reactions
The compound participates in annulation processes:
-
Imidazole ring expansion : Heating with acetic anhydride induces [3+2] cycloaddition, forming a seven-membered ring.
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Pyran ring opening-reclosure : HCl/EtOH cleaves the pyran oxygen, enabling reformation with diols.
Mechanistic Pathway:
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Protonation of pyran oxygen
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Ring opening via β-elimination
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Nucleophilic attack by diol
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Acid-catalyzed ring closure
Coupling Reactions
The carboxamide group facilitates cross-coupling:
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Buchwald-Hartwig amination : Pd(OAc)₂/Xantphos enables C-N bond formation with aryl halides.
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Suzuki-Miyaura coupling : BPin-substituted partners react via Pd(PPh₃)₄ catalyst (TOF = 120 h⁻¹).
Optimized Parameters:
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Solvent | Toluene/EtOH (3:1) |
| Reaction Time | 24 h |
Stability Profile
Critical degradation pathways under accelerated conditions:
| Stress Condition | Degradation Product | Half-Life |
|---|---|---|
| pH < 3 | Hydrolyzed amide | 2.1 h |
| UV light (254 nm) | Radical dimer | 8.5 h |
| 40°C/75% RH | Oxidized pyrazole | 14 d |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The imidazo[1,2-b]pyrazole moiety is particularly noted for its ability to interact with various molecular targets involved in cancer progression.
Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects. Similar compounds have demonstrated efficacy against a range of bacterial and fungal pathogens. The presence of the imidazole ring enhances the compound's ability to penetrate microbial cell membranes, leading to increased potency against resistant strains.
Case Studies
Several studies have documented the pharmacological effects of this compound:
- A study published in the Journal of Medicinal Chemistry highlighted the synthesis of related compounds that showed promising results in preclinical models of cancer .
- Another investigation focused on the antimicrobial activity of similar structures, revealing effective inhibition against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
This compound has been explored as a potential inhibitor of various enzymes involved in metabolic pathways. Its ability to selectively inhibit enzymes like protein kinases could lead to new therapeutic strategies for metabolic disorders.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Benzoimidazo-Pyrimidinone Derivatives
Compound 3e (N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide) shares a fused heterocyclic system but incorporates a benzoimidazo-pyrimidinone scaffold, an acrylamide group, and a methoxy-substituted phenylpiperazine moiety . Key differences include:
- Synthetic Routes : Both compounds employ multi-step syntheses, but 3e’s synthesis involves coupling with a methoxy-phenylpiperazine precursor, highlighting divergent strategies for functionalization.
Comparison with Pyrazolo-Pyridine Carboxamides
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3) features a pyrazolo-pyridine core with ethyl, methyl, and phenyl substituents . Contrasts include:
- GPCR modulation).
- Molecular Properties :
- Molecular Weight : 374.4 g/mol (CAS 1005612-70-3) vs. estimated ~400–450 g/mol for the target compound (based on structural complexity).
- Polarity : The tetrahydropyran and carboxamide in the target compound may enhance solubility compared to the more lipophilic pyrazolo-pyridine derivative.
General Trends in Analogous Compounds
- Carboxamide Linkage : Both the target compound and CAS 1005612-70-3 utilize carboxamide groups, which improve solubility and hydrogen-bonding capacity.
- Substituent Effects : Electron-donating groups (e.g., methoxy in 3e, methyl in CAS 1005612-70-3) modulate electronic properties and bioavailability.
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its pharmacological significance.
Chemical Structure and Properties
The chemical formula of this compound is C19H22N4O. The compound features an imidazole ring fused with a pyrazole moiety, which is known for various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-b]pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| 10a | E. coli | 100 |
| 10b | S. aureus | 50 |
| 10c | P. mirabilis | 62.5 |
These findings suggest that modifications in the structure can enhance antimicrobial efficacy, making these compounds promising candidates for further development in antibiotic therapy .
Anti-inflammatory Effects
The imidazo[1,2-b]pyrazole scaffold has been associated with anti-inflammatory properties. Compounds derived from this scaffold have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies indicated that certain derivatives significantly reduced the production of TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Screening
A study involving the synthesis of various imidazo[1,2-b]pyrazole derivatives reported their antimicrobial activity against several pathogens. The results indicated that specific substitutions on the pyrazole ring enhanced activity against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC comparable to standard antibiotics, highlighting the importance of structural modifications in enhancing biological activity .
Case Study 2: Anti-inflammatory Evaluation
In another investigation, the anti-inflammatory potential of this compound was assessed using a murine model of acute inflammation. The compound demonstrated a significant reduction in paw edema and inflammatory markers compared to controls. This suggests its potential use as an anti-inflammatory agent in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
